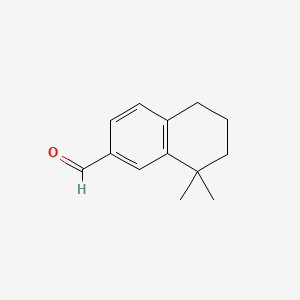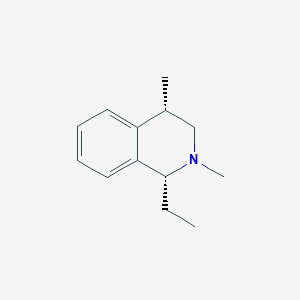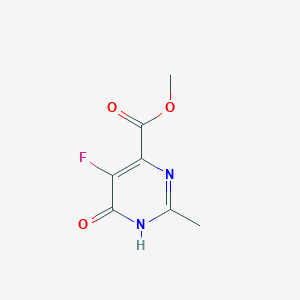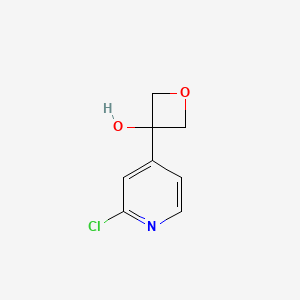
2-Ethyl-5-fluoro-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methoxy group attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
準備方法
The synthesis of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-bromo-3-fluoroanisole, followed by a series of reactions to introduce the ethyl group and the aldehyde functionality . Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate . This method is advantageous due to its efficiency and the ability to use strong nucleophilic organometallic reagents.
化学反応の分析
2-Ethyl-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.
科学的研究の応用
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is used in various scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It is a valuable intermediate in the development of new drugs, particularly those targeting specific molecular pathways.
作用機序
The mechanism of action of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to specific targets by forming strong hydrogen bonds or electrostatic interactions.
類似化合物との比較
2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxybenzaldehyde: This compound lacks the ethyl group, which can affect its reactivity and applications.
4-Fluoro-3-methoxybenzaldehyde:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin has a hydroxyl group instead of a fluorine atom, making it more hydrophilic and altering its reactivity.
The presence of the ethyl group and the specific positioning of the fluorine and methoxy groups in this compound contribute to its unique chemical properties and applications.
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
2-ethyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-7-5-10(13-2)9(11)4-8(7)6-12/h4-6H,3H2,1-2H3 |
InChIキー |
NYRZYVOMCMBAJK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1C=O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)


![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)

